1-(2-Bromo-1-methoxyethyl)-2-methylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
DZLUNAMYQCHHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 1 Methoxyethyl 2 Methylbenzene and Its Structural Analogs
Direct Synthetic Routes to 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene
Direct synthesis of this compound typically proceeds through the functionalization of the double bond of a suitable styrene (B11656) precursor. This approach involves the addition of a bromine atom and a methoxy (B1213986) group across the vinyl group.
Precursor Selection and Preparation Strategies
The most logical and common precursor for the synthesis of this compound is 2-methylstyrene (B165405) (also known as 2-vinyltoluene). guidechem.comfishersci.cacymitquimica.com This aromatic hydrocarbon provides the necessary carbon skeleton, including the vinyl group that will undergo subsequent bromination and etherification. 2-Methylstyrene is a commercially available compound, often used as a monomer in polymerization processes. guidechem.comfishersci.ca
Another potential, though less direct, route to a precursor involves the Grignard reaction. For instance, a benzyl (B1604629) halide derivative could be coupled with an alkenyl halide via a Grignard reagent, although this is a more complex approach to arrive at the required styrene derivative. google.com The choice of precursor and its preparation strategy often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
Optimized Reaction Conditions for Bromination and Etherification
The conversion of 2-methylstyrene to this compound involves an electrophilic addition reaction across the double bond. This can be achieved through a bromoetherification reaction. In this process, a source of electrophilic bromine reacts with the alkene in the presence of methanol (B129727), which acts as a nucleophile.
A common reagent for this transformation is N-Bromosuccinimide (NBS) in methanol. NBS serves as a convenient and safer source of electrophilic bromine compared to molecular bromine. The reaction is typically carried out at room temperature. The mechanism involves the initial formation of a bromonium ion intermediate from the reaction of the alkene with bromine. Methanol then attacks the more substituted carbon of the bromonium ion in a Markovnikov-fashion, leading to the desired product.
Alternatively, a system of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in an aqueous or alcoholic medium can be employed for bromination. researchgate.net This method is considered a "green" approach as it avoids the use of harsher brominating agents. researchgate.net
The reaction can be summarized as follows:
Reaction Scheme:
Where Ar is the 2-methylphenyl group.
Influence of Reaction Parameters on Product Yield and Regioselectivity
Several reaction parameters can significantly influence the yield and regioselectivity of the bromoetherification of 2-methylstyrene.
Temperature: Lower temperatures are generally favored to minimize side reactions, such as polymerization of the styrene derivative. nih.gov
Solvent: While methanol serves as both a reactant and a solvent, the use of co-solvents can affect the solubility of reagents and the reaction rate. Anhydrous conditions are often preferred to prevent the formation of bromohydrin byproducts from the reaction with water.
Brominating Agent: The choice of brominating agent (e.g., NBS, Br₂) can impact the reaction's selectivity and handling safety. NBS is often preferred for its ease of use and selectivity.
Catalyst: While the reaction can proceed without a catalyst, acid catalysts can sometimes be used to enhance the rate of etherification. However, this can also promote side reactions.
The regioselectivity of the addition is governed by the stability of the intermediate carbocation. In the case of 2-methylstyrene, the benzylic position is more capable of stabilizing a positive charge, leading to the preferential attack of the methanol nucleophile at this position.
Table 1: Hypothetical Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Regioselectivity |
| Temperature | 0°C to room temperature | High | High |
| > 50°C | Decreased (due to polymerization) | May decrease | |
| Solvent | Anhydrous Methanol | High | High |
| Methanol with water | Decreased (formation of bromohydrin) | Unchanged | |
| Brominating Agent | N-Bromosuccinimide (NBS) | Good to high | High |
| Molecular Bromine (Br₂) | Variable (potential for dibromination) | Good |
Enantioselective Synthesis of Chiral this compound
The target molecule contains a chiral center at the carbon atom bearing the methoxy group. Therefore, it can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess.
Application of Chiral Catalysts and Auxiliaries in Asymmetric Transformations
The enantioselective synthesis of chiral molecules can be achieved through the use of chiral catalysts or chiral auxiliaries. ethz.ch For the bromoetherification of 2-methylstyrene, a chiral catalyst could be employed to control the facial selectivity of the initial electrophilic attack or the subsequent nucleophilic attack.
For instance, a chiral ligand complexed with a metal center could coordinate to the alkene, directing the attack of the brominating agent to one face of the double bond. This would lead to the formation of an enantioenriched bromonium ion, which would then be attacked by methanol to give the chiral product. While specific catalysts for this exact transformation are not widely reported, similar strategies have been successfully applied in other asymmetric additions to styrenes. nih.gov
Another approach involves the use of a chiral auxiliary. ethz.ch This would require modifying the starting material to include a chiral group, which would direct the stereochemical outcome of the bromoetherification. The auxiliary would then be removed in a subsequent step. This method is often high-yielding and provides excellent stereocontrol but requires additional synthetic steps. ethz.ch
Biocatalytic Approaches for Stereocontrolled Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity. nih.gov While no specific biocatalytic route for the synthesis of this compound has been documented, analogous reactions suggest potential enzymatic strategies.
For example, a halohydrin dehalogenase enzyme could potentially be used in a reverse reaction, catalyzing the addition of bromide and a methoxy group to 2-methylstyrene. More commonly, such enzymes are used for the enantioselective opening of epoxides. Therefore, a two-step biocatalytic route could be envisioned:
Enantioselective Epoxidation: An epoxidase enzyme could catalyze the asymmetric epoxidation of 2-methylstyrene to produce a chiral epoxide intermediate.
Regio- and Stereoselective Ring Opening: A second enzyme, or a chemical reagent, could then be used to open the epoxide ring with a bromide source, leading to the desired chiral product.
The development of such a biocatalytic process would require significant research to identify or engineer a suitable enzyme with the desired activity and selectivity for this specific substrate. nih.gov
Post-Synthetic Resolution Techniques for Enantiomeric Separation
The synthesis of this compound often results in a racemic mixture, as the C-1 position of the ethyl chain is a stereocenter. The separation of these enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. Post-synthetic resolution is a common approach to isolate the desired enantiomer from the racemate. wikipedia.org
Several techniques are employed for this purpose:
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Common resolving agents include chiral acids like tartaric acid or chiral amines like brucine. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. The success of this method is contingent on the differential solubility of the diastereomeric salts, which can be unpredictable. wikipedia.org
Chiral Chromatography: This technique has become a cornerstone of enantiomeric separation due to its broad applicability. symeres.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. symeres.com While highly effective, scaling this method for industrial production can be costly. nih.gov
Enzymatic Resolution: This method leverages the stereoselectivity of enzymes to selectively react with one enantiomer in the racemic mixture. symeres.com This conversion allows for the separation of the unreacted enantiomer from the newly formed product. This approach is valued for its high efficiency and environmentally friendly ("green") nature. symeres.com
Table 1: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Cost-effective for large scale; well-established method. mdpi.com | Labor-intensive; depends on trial-and-error for resolving agent and solvent selection; theoretical max yield of 50% for one enantiomer without racemization loop. wikipedia.orgsymeres.com |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | Widely applicable; high purity achievable; analytical and preparative scales. symeres.com | High cost of chiral stationary phases; solvent consumption. nih.gov |
| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation. symeres.com | High selectivity; mild reaction conditions; environmentally friendly. symeres.com | Enzyme cost and stability can be a factor; requires suitable enzyme for the specific substrate. |
Derivatization Strategies from Related Methylbenzene Compounds
A plausible synthetic route towards this compound involves the derivatization of a corresponding substituted phenethyl alcohol. For instance, 2-(o-tolyl)ethanol could serve as a precursor. The hydroxyl group in these alcohol derivatives can be converted into a bromide, a key functional group in the target molecule.
One of the most common methods for this transformation is the Appel reaction . This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to convert an alcohol to the corresponding alkyl bromide under mild conditions. tcichemicals.com This method is generally efficient for primary and secondary alcohols and tolerates a wide range of functional groups. organic-chemistry.org
Other reagents can also achieve this conversion:
Phosphorus tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to alkyl bromides.
Thionyl bromide (SOBr₂): Similar to PBr₃, it provides a clean reaction with gaseous byproducts.
N-Bromosuccinimide (NBS) with Triphenylphosphine: An alternative to CBr₄ in the Appel reaction. google.com
Table 2: Reagents for Bromination of Phenethyl Alcohol Derivatives
| Reagent System | Typical Conditions | Advantages | Key Considerations |
| CBr₄ / PPh₃ (Appel Reaction) | Dichloromethane, 0 °C to room temperature. tcichemicals.com | Mild conditions; high yields; good functional group tolerance. organic-chemistry.org | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. organic-chemistry.org |
| PBr₃ | Aprotic solvent (e.g., ether), often at low temperature. | Readily available; effective for primary and secondary alcohols. | Can be harsh; potential for rearrangements in some substrates. |
| NBS / PPh₃ | Aprotic solvent (e.g., CH₂Cl₂). | Milder than PBr₃; avoids use of CBr₄. | Similar purification challenges as the standard Appel reaction. |
Modifying the methylbenzene (toluene) core is a fundamental strategy in organic synthesis. Friedel-Crafts reactions are the classical approach for introducing alkyl or acyl groups onto an aromatic ring. libretexts.org
Friedel-Crafts Alkylation involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). docbrown.info For methylbenzene, the methyl group is an ortho-, para-director. However, this reaction is often plagued by issues such as polyalkylation (the product is more reactive than the starting material) and carbocation rearrangements. stackexchange.comlibretexts.org The distribution of isomers is also highly dependent on reaction conditions like temperature. libretexts.orgchemguide.co.uk
Transition Metal-Catalyzed Arylation has emerged as a more controlled and versatile alternative. bohrium.comnih.gov These methods allow for the direct coupling of toluene (B28343) derivatives with aryl halides or pseudohalides. For instance, palladium or nickel-based catalysts can facilitate the deprotonative activation of the benzylic C-H bonds of toluene derivatives, enabling cross-coupling with aryl bromides to form diarylmethanes. nih.gov The use of specific ligands, such as NIXANTPHOS, in combination with a base like KN(SiMe₃)₂, has been shown to be effective. bohrium.comacs.org These modern methods offer greater control and functional group tolerance compared to classical Friedel-Crafts reactions. researchgate.net
Table 3: Comparison of Methylbenzene Core Functionalization Methods
| Method | Reagents/Catalyst | Typical Substrates | Advantages | Limitations |
| Friedel-Crafts Alkylation | Alkyl Halide, AlCl₃ docbrown.info | Benzene (B151609), Toluene chemguide.co.uk | Utilizes simple, inexpensive starting materials. | Polyalkylation, carbocation rearrangements, harsh conditions. stackexchange.com |
| Pd-Catalyzed Arylation | Aryl Bromide, (NIXANTPHOS)Pd catalyst, KN(SiMe₃)₂ bohrium.com | Toluene derivatives nih.gov | High yields, good functional group tolerance, avoids rearrangement. bohrium.com | Catalyst cost, sensitivity to air/moisture. |
| Ni-Catalyzed Arylation | Aryl Chloride/Bromide, Ni(NIXANTPHOS) complex, NaN(SiMe₃)₂ | Toluene derivatives | Utilizes less expensive nickel catalyst, couples with aryl chlorides. | Requires specific ligands and conditions for high efficiency. |
Advanced Synthetic Approaches for this compound Framework
Modern synthetic chemistry offers powerful tools for constructing complex molecules with high efficiency and selectivity. Electrochemical and transition metal-catalyzed reactions are at the forefront of these advanced methodologies.
Electrochemical synthesis provides a green and efficient alternative to traditional chemical methods for creating β-bromoethers. organic-chemistry.orgthieme-connect.de This approach avoids the need for stoichiometric chemical oxidants. mdpi.com The reaction typically involves the vicinal difunctionalization of an alkene, such as 2-vinyltoluene, in an alcohol solvent like methanol. organic-chemistry.orgmdpi.com
The process is generally carried out in an undivided cell with a carbon anode and a platinum cathode. organic-chemistry.org A bromine source, such as dibromomethane (B42720) or a simple bromide salt (e.g., KBr), is oxidized at the anode to generate bromine radicals. organic-chemistry.orgresearchgate.net These radicals then add to the alkene, forming a carbon-centered radical intermediate. Subsequent nucleophilic attack by the methanol solvent yields the final β-bromoether product. organic-chemistry.org This method exhibits good functional group tolerance and can be scaled up effectively. organic-chemistry.orgdntb.gov.ua
Table 4: Electrochemical Synthesis of β-Bromoethers
| Parameter | Typical Condition | Role in Reaction | Reference |
| Alkene Substrate | Styrene derivatives | Source of the ethyl backbone. | organic-chemistry.org |
| Solvent/Nucleophile | Methanol | Provides the methoxy group. | organic-chemistry.orgrsc.org |
| Bromine Source | Dibromomethane (CH₂Br₂) or KBr | Provides the bromine atom. | organic-chemistry.orgresearchgate.net |
| Electrolyte | nBu₄NBF₄ | Facilitates charge transport. | organic-chemistry.org |
| Electrodes | Glassy carbon anode, Platinum cathode | Surfaces for oxidation and reduction. | organic-chemistry.org |
| Conditions | Constant current (e.g., 15 mA), 50°C | Drives the electrochemical reaction. | organic-chemistry.org |
Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comumb.edueie.gr While direct one-step synthesis of the target molecule might be challenging, these coupling reactions can be strategically employed to assemble the core structure from simpler precursors.
For example, a Suzuki-Miyaura coupling could be envisioned to connect the 2-methylphenyl unit to the side-chain precursor. This would involve reacting an organoboron compound, such as (2-methylphenyl)boronic acid, with a vinyl halide derivative that already contains the necessary functionalities or can be easily converted to them.
Alternatively, a Heck reaction could couple 2-bromotoluene (B146081) with an appropriate alkene, like methyl vinyl ether, to form the C-C bond and install the methoxy group simultaneously. Further manipulation of the resulting double bond, such as through hydrobromination, would be required to complete the synthesis.
The formation of the ether bond (C-O) itself can also be achieved via transition metal catalysis, often using palladium or copper catalysts. rsc.org These reactions typically couple an aryl halide with an alcohol. rsc.org A synthetic strategy could involve coupling a pre-formed bromo-alcohol side chain with a 2-methylphenyl metallic reagent. The versatility of these reactions allows for multiple disconnection approaches when designing a synthesis for the this compound framework. thermofisher.comuwindsor.ca
Synthetic Scale-Up and Process Optimization for this compound
The transition from a laboratory-scale synthesis of this compound to a larger, industrial scale presents several challenges that necessitate careful process optimization. Key considerations for the scale-up of the methoxybromination of 2-methylstyrene include reaction exothermicity, reagent addition strategies, mixing efficiency, and product purification.
Heat Management: The bromination of alkenes is a significantly exothermic reaction. On a large scale, the heat generated can lead to a rapid increase in temperature, potentially causing side reactions, solvent boiling, or even a runaway reaction. Effective heat management is therefore critical. This is typically achieved by using jacketed reactors with precise temperature control, employing a gradual addition of the brominating agent, and ensuring efficient stirring to dissipate heat throughout the reaction mass.
Reagent Addition and Control: The rate of addition of N-bromosuccinimide (or an alternative brominating agent) is a crucial parameter. A slow and controlled addition helps to maintain the desired reaction temperature and minimize the formation of impurities, such as dibrominated byproducts. For industrial-scale production, automated dosing systems are often employed to ensure a consistent and reproducible addition rate.
Mixing: Efficient mixing is essential to ensure homogenous reaction conditions and effective heat transfer. Inadequate mixing can lead to localized "hot spots" and concentration gradients, which can negatively impact yield and purity. The choice of impeller design and agitation speed in the reactor are important factors to consider during scale-up to maintain good mass and heat transfer.
Process Optimization and Byproduct Minimization: Optimization studies would focus on variables such as reaction temperature, solvent, stoichiometry of reagents, and reaction time to maximize the yield of the desired product and minimize the formation of byproducts. For instance, while methanol is the reactant providing the methoxy group, its role as a solvent might be evaluated against other co-solvents to optimize solubility and reaction kinetics. The formation of succinimide (B58015) as a byproduct when using NBS requires an efficient filtration step at the end of the reaction.
A summary of key parameters for process optimization is provided in the table below:
| Parameter | Laboratory Scale | Pilot/Industrial Scale Considerations |
| Temperature Control | Simple ice bath or controlled heating mantle. | Jacketed reactor with automated temperature control; monitoring of internal and jacket temperatures. |
| Reagent Addition | Manual addition in portions. | Automated, controlled addition via dosing pumps. |
| Mixing | Magnetic stirrer. | Mechanical overhead stirrer with optimized impeller design for efficient heat and mass transfer. |
| Work-up & Purification | Filtration, solvent evaporation, column chromatography. | Large-scale filtration systems, distillation under vacuum, crystallization. |
| Safety | Standard laboratory fume hood. | Enclosed systems, pressure relief devices, emergency cooling systems. |
Reactivity and Mechanistic Investigations of 1 2 Bromo 1 Methoxyethyl 2 Methylbenzene
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The presence of a bromine atom, a good leaving group, on a secondary carbon atom makes 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene a suitable substrate for nucleophilic substitution reactions. These reactions can proceed through two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing mechanism is highly dependent on the reaction conditions.
The competition between SN1 and SN2 pathways is a central theme in the reactivity of this substrate.
SN1 Pathway : The SN1 mechanism involves a two-step process where the rate-determining step is the unimolecular dissociation of the leaving group (Br-) to form a carbocation intermediate. patsnap.com For this compound, this would result in a secondary carbocation. The stability of this carbocation is a critical factor. While secondary carbocations are less stable than tertiary ones, the proximity of the 2-methylphenyl group could offer some degree of stabilization through hyperconjugation or weak resonance effects. khanacademy.org Reactions proceeding via the SN1 pathway typically result in a racemic mixture of products if the starting material is chiral, due to the planar nature of the carbocation intermediate which can be attacked by the nucleophile from either face. youtube.com
SN2 Pathway : The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to steric hindrance around the electrophilic carbon. In this compound, the secondary carbon is attached to a methyl group (from the ethyl chain), a methoxy-bearing carbon, and the 2-methylphenyl group, which collectively present moderate steric hindrance. Therefore, SN2 reactions are feasible but might be slower than with less hindered primary substrates. masterorganicchemistry.comlibretexts.org
The choice between these pathways is dictated by several factors, including the strength of the nucleophile, the solvent, and the temperature. Strong nucleophiles favor the bimolecular SN2 mechanism, while weak nucleophiles in polar protic solvents tend to promote the SN1 pathway. masterorganicchemistry.com
While specific kinetic data for this compound is not extensively documented in the literature, the influence of solvents on SN1 and SN2 reactions is well-established and can be used to predict its behavior.
Solvent Effects on SN1 Reactivity : Polar protic solvents, such as water, alcohols, and carboxylic acids, are highly effective at stabilizing the carbocation intermediate and the departing halide anion through hydrogen bonding. patsnap.comblogspot.com This solvation significantly lowers the activation energy for the ionization step, thus accelerating the rate of SN1 reactions. khanacademy.org
Solvent Effects on SN2 Reactivity : Polar aprotic solvents, such as acetone, DMSO, and DMF, are generally preferred for SN2 reactions. patsnap.com These solvents can solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive. chemistrysteps.com In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thereby slowing down the SN2 reaction rate. blogspot.comchemistrysteps.com
The expected impact of solvent choice on the substitution reactions of this compound is illustrated in the following hypothetical data table.
| Solvent Type | Example Solvent | Effect on SN1 Rate | Effect on SN2 Rate | Predominant Pathway (with weak nucleophile) | Predominant Pathway (with strong nucleophile) |
|---|---|---|---|---|---|
| Polar Protic | Methanol (B129727) (CH₃OH) | Significant Rate Increase | Significant Rate Decrease | SN1 | Competition (SN2/E2) |
| Polar Aprotic | Acetone ((CH₃)₂CO) | Slow Rate | Significant Rate Increase | Very Slow Reaction | SN2 |
| Nonpolar | Hexane (C₆H₁₄) | Very Slow Rate | Very Slow Rate | Very Slow Reaction | Very Slow Reaction |
This table is illustrative and based on established principles of solvent effects in nucleophilic substitution reactions.
Elimination Reactions for Olefin Formation
In the presence of a base, this compound can undergo elimination reactions to form an alkene. This process, known as dehydrohalogenation, involves the removal of the bromine atom and a proton from an adjacent carbon. chemicalnote.com Similar to substitution, elimination can occur via two main mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).
E1 Pathway : The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. mgscience.ac.in After the formation of the carbocation, a weak base (which can be the solvent) removes a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.org E1 reactions are favored by the same conditions as SN1 reactions: a good leaving group, a substrate that can form a stable carbocation, a weak base, and a polar protic solvent.
E2 Pathway : The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, and the double bond is formed. chemicalnote.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com This pathway is favored by strong, non-nucleophilic bases and high temperatures.
The competition between substitution and elimination is a key consideration. For instance, using a strong, sterically hindered base like potassium tert-butoxide would strongly favor the E2 pathway over SN2. youtube.com Conversely, a strong but less hindered base/nucleophile like sodium methoxide (B1231860) could lead to a mixture of SN2 and E2 products. youtube.com
The stereochemistry of the resulting alkene is dependent on the reaction mechanism.
E1 Stereochemistry : Because the E1 reaction proceeds through a planar carbocation intermediate, it is not stereospecific. If applicable, both (E) and (Z) isomers of the alkene can be formed, with the more thermodynamically stable isomer (usually the E-isomer) being the major product.
E2 Stereochemistry : The E2 reaction is stereospecific and requires a specific geometric arrangement of the proton being removed and the leaving group. The most favorable arrangement is an anti-periplanar conformation, where the proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. iitk.ac.inchemistrysteps.com This requirement dictates which stereoisomeric alkene is formed from a given stereoisomer of the starting material. chemistrysteps.com
Transformations Involving the Methoxy (B1213986) Group
The methoxy group in this compound is an ether functional group. Ethers are generally quite stable and unreactive under many conditions, including those typically used for SN2 or E2 reactions with moderate bases. However, under strongly acidic conditions, the methoxy group can be cleaved. This reaction typically involves the use of strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, cleaving a C-O bond. Given the structure of the substrate, cleavage of the methoxy group would likely require harsh conditions that could also promote other reactions involving the bromoethyl moiety.
Cleavage Reactions and Ether Deprotection
Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly employed for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com The mechanism can be either S(_N)1 or S(_N)2, depending on the nature of the alkyl groups attached to the oxygen. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the carbon attached to the oxygen is secondary and benzylic, which could favor an S(_N)1-type mechanism due to the potential for carbocation stabilization by the adjacent phenyl ring. However, the presence of a neighboring bromine atom might complicate this pathway.
Lewis acids, such as boron tribromide (BBr(_3)), are also highly effective for cleaving ethers, particularly aryl methyl ethers. acs.org The reaction with BBr(_3) is often faster and proceeds under milder conditions than with protic acids. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion.
The choice of reagent for ether deprotection in this specific molecule would need to consider the potential for side reactions, such as elimination or rearrangement, given the presence of the bromine atom.
Table 1: General Conditions for Ether Deprotection
| Reagent | Typical Conditions | Mechanism | Products from this compound |
|---|---|---|---|
| HBr (conc.) | Heat | S(_N)1 / S(_N)2 | 2-(2-Bromo-1-hydroxyethyl)-1-methylbenzene and Methyl bromide |
| HI (conc.) | Heat | S(_N)1 / S(_N)2 | 2-(2-Bromo-1-hydroxyethyl)-1-methylbenzene and Methyl iodide |
Role of the Methoxy Group in Neighboring Group Participation
The methoxy group in this compound is strategically positioned to act as a neighboring group in nucleophilic substitution reactions where the bromide ion is the leaving group. libretexts.orgscribd.com Neighboring group participation (NGP) can significantly enhance the rate of reaction and influence the stereochemical outcome. chem-station.com
In a substitution reaction, the lone pair of electrons on the methoxy oxygen can attack the adjacent carbon bearing the bromine atom in an intramolecular S(_N)2 fashion, displacing the bromide and forming a cyclic oxonium ion intermediate. researchgate.net This intramolecular step is often faster than the direct attack of an external nucleophile. The subsequent attack of an external nucleophile on the oxonium ion intermediate occurs from the backside, leading to the opening of the ring.
The likelihood and extent of NGP by the methoxy group would depend on the reaction conditions, including the solvent and the nature of the external nucleophile. In solvents of low nucleophilicity, the intramolecular pathway is more likely to compete effectively with the intermolecular pathway.
Reactivity of the 2-Methylphenyl Moiety
Electrophilic Aromatic Substitution Patterns and Directing Effects
The 2-methylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution on the aromatic ring is directed by the existing substituents, in this case, the methyl group and the 1-(2-bromo-1-methoxyethyl) side chain. wikipedia.orgunizin.org
The methyl group is an activating, ortho-, para-directing group. libretexts.orglibretexts.org It donates electron density to the benzene (B151609) ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. youtube.com
The 1-(2-bromo-1-methoxyethyl) side chain is likely to be a weakly deactivating, ortho-, para-directing group. The alkyl chain itself is weakly activating, but the presence of electronegative oxygen and bromine atoms will have an electron-withdrawing inductive effect, deactivating the ring to some extent. However, like other alkyl groups, it will still direct incoming electrophiles to the ortho and para positions.
Considering the combined directing effects of the methyl group (at C2) and the side chain (at C1), the incoming electrophile would be directed to positions 4 and 6 (para and ortho to the methyl group, and meta and ortho to the side chain, respectively). Steric hindrance from the bulky side chain might disfavor substitution at the 6-position, making the 4-position the most likely site of electrophilic attack.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Reaction | Major Product |
|---|---|---|
| Br(_2), FeBr(_3) | Bromination | 1-(2-Bromo-1-methoxyethyl)-4-bromo-2-methylbenzene |
| HNO(_3), H(_2)SO(_4) | Nitration | 1-(2-Bromo-1-methoxyethyl)-2-methyl-4-nitrobenzene |
| SO(_3), H(_2)SO(_4) | Sulfonation | 4-(2-Bromo-1-methoxyethyl)-3-methylbenzenesulfonic acid |
Side-Chain Reactivity of the Methyl Group (e.g., Radical Halogenation)
The methyl group attached to the aromatic ring can undergo free radical halogenation under conditions of UV light or with a radical initiator like N-bromosuccinimide (NBS). umn.edu This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps.
The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com This makes the methyl group a preferential site for radical abstraction of a hydrogen atom.
The selectivity of radical halogenation depends on the halogen used. Bromination is highly selective for the most stable radical, which in this case is the benzylic radical. chemistrysteps.comyoutube.com Chlorination is less selective and may lead to a mixture of products. chemistrysteps.com Therefore, reaction of this compound with NBS and a radical initiator would be expected to selectively produce 1-(2-bromo-1-methoxyethyl)-2-(bromomethyl)benzene.
Table 3: Conditions for Radical Halogenation of the Methyl Group
| Reagent | Conditions | Expected Major Product |
|---|---|---|
| Br(_2), UV light | CCl(_4), reflux | 1-(2-bromo-1-methoxyethyl)-2-(bromomethyl)benzene |
| N-Bromosuccinimide (NBS), AIBN | CCl(_4), reflux | 1-(2-bromo-1-methoxyethyl)-2-(bromomethyl)benzene |
Catalytic Transformations of this compound
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is on a secondary carbon, making it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov
In a Suzuki coupling, the alkyl bromide would react with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a new carbon-carbon bond at the position of the bromine atom. The choice of palladium catalyst and ligands is crucial for the success of coupling with secondary alkyl bromides to avoid side reactions like (\beta)-hydride elimination.
The Heck reaction involves the coupling of the alkyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would also form a new carbon-carbon bond, leading to the formation of a substituted alkene. youtube.com Similar to the Suzuki coupling, the efficiency of the Heck reaction with a secondary alkyl bromide is highly dependent on the catalytic system employed. researchgate.net
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Expected Product Structure |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)(_2)) | Pd(OAc)(_2), SPhos, K(_3)PO(_4) | 1-(1-Methoxy-2-aryl-ethyl)-2-methylbenzene |
Nickel-Catalyzed Mechanistic Studies
While specific mechanistic studies on the nickel-catalyzed reactions of this compound are not extensively detailed in the reviewed literature, a comprehensive understanding can be extrapolated from the broader context of nickel-catalyzed cross-coupling reactions involving alkyl halides. These reactions are known for their complex mechanistic pathways, often involving various oxidation states of nickel and the potential for radical intermediates. The unique properties of nickel catalysts, such as their ability to participate in single-electron transfer processes, allow for reaction pathways that are distinct from those of other transition metals like palladium. researchgate.netnih.gov
Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. oaepublish.comnih.gov The mechanistic pathways of these reactions are diverse and highly dependent on the nature of the reactants, the ligands employed, and the reaction conditions. Generally, these mechanisms can be categorized into those involving a Ni(0)/Ni(II) catalytic cycle and those that proceed via radical chain processes. nih.gov
In the context of an alkyl halide such as this compound, a plausible nickel-catalyzed cross-coupling reaction, for instance a Suzuki-Miyaura coupling, could be initiated by the oxidative addition of the alkyl halide to a Ni(0) species. This step would form a Ni(II) intermediate. However, the propensity of nickel to engage in single-electron transfer also opens the door to radical pathways. researchgate.net
Experimental and computational studies on analogous systems have shed light on the intricacies of these mechanisms. For instance, the choice of ligand has been shown to be a critical factor in directing the reaction towards a specific pathway. Phosphine-based ligands often favor two-electron pathways, whereas nitrogen-based ligands can promote single-electron transfer, leading to radical intermediates. nsf.gov
A generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction involving an alkyl halide (R-X) and an organoboron reagent (R'-BY₂) is depicted below. This cycle highlights the key elementary steps that could be involved in a reaction with this compound.
Proposed Catalytic Cycle
| Step | Description | Intermediate Species |
| I. Oxidative Addition | The alkyl halide adds to the Ni(0) catalyst to form a Ni(II) intermediate. This can proceed via a two-electron pathway or through radical intermediates. | R-Ni(II)-X |
| II. Transmetalation | The organic group from the organoboron reagent is transferred to the nickel center, displacing the halide. This step typically requires a base. | R-Ni(II)-R' |
| III. Reductive Elimination | The two organic groups on the nickel center couple and are eliminated to form the final product, regenerating the Ni(0) catalyst. | Ni(0) |
The formation of radical intermediates is a key feature of many nickel-catalyzed reactions. nih.gov For alkyl halides, a Ni(I) species can initiate a radical chain reaction by abstracting the halogen atom to form an alkyl radical and a Ni(II) species. This alkyl radical can then participate in the catalytic cycle. nih.gov The involvement of radical species has been supported by various mechanistic experiments, including the use of radical clocks and stereochemical probes. nsf.gov
To illustrate the effect of reaction parameters on the outcome of nickel-catalyzed cross-couplings of alkyl halides, the following table summarizes representative data from studies on similar substrates.
Representative Data for Nickel-Catalyzed Cross-Coupling of Alkyl Halides
| Entry | Alkyl Halide | Coupling Partner | Ligand | Reductant | Yield (%) |
| 1 | 1-Bromooctane | Phenylboronic acid | PPh₃ | Mn | 85 |
| 2 | 2-Bromopropane | 4-Tolylboronic acid | dppf | Zn | 78 |
| 3 | 1-Iodoadamantane | (E)-Styrylboronic acid | PCy₃ | NaOtBu | 92 |
| 4 | 1-Bromohexane | Naphthylboronic acid | Xantphos | Cs₂CO₃ | 88 |
This table presents generalized data from various sources on nickel-catalyzed cross-coupling reactions of alkyl halides and is intended for illustrative purposes only. Specific conditions and outcomes for this compound may vary.
Further mechanistic investigations often employ computational methods, such as Density Functional Theory (DFT) calculations, to model the reaction pathways and determine the energetics of various intermediates and transition states. oaepublish.comrsc.org These theoretical studies can provide valuable insights into the operative mechanism and help in the rational design of more efficient catalytic systems. For example, DFT studies have been used to elucidate the role of different ligands in stabilizing nickel intermediates and influencing the selectivity of the reaction. rsc.org
Advanced Spectroscopic and Structural Elucidation of 1 2 Bromo 1 Methoxyethyl 2 Methylbenzene and Its Intermediates
Mass Spectrometry
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene, the molecular formula is C₁₀H₁₃BrO. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
HRMS Data for C₁₀H₁₃BrO
| Ion | Calculated Monoisotopic Mass (Da) |
|---|---|
| [C₁₀H₁₃⁷⁹BrO]⁺ | 228.01497 |
Observing this isotopic pattern with the correct exact masses would provide strong evidence for the presence of one bromine atom and confirm the elemental composition of the molecule.
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure and can be used as a fingerprint for identification. The fragmentation of this compound is expected to proceed through several predictable pathways.
Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a prominent peak at [M-Br]⁺.
Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the bromomethyl carbon is a favorable pathway, as it leads to the formation of a stable, resonance-stabilized benzylic cation. This would result in a fragment corresponding to the [C₉H₁₁O]⁺ ion.
Loss of Methoxy (B1213986) Group: Cleavage of the C-O bond can result in the loss of a methoxy radical (·OCH₃), giving a fragment at [M-OCH₃]⁺.
Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. In this case, cleavage of the entire side chain could lead to a methyltropylium ion at m/z 105.
Predicted Key Fragments in the Mass Spectrum
| m/z (for ⁷⁹Br) | Proposed Fragment Ion |
|---|---|
| 228/230 | [C₁₀H₁₃BrO]⁺ (Molecular Ion) |
| 149 | [M-Br]⁺ or [C₁₀H₁₃O]⁺ |
| 135 | [C₉H₁₁O]⁺ |
Analysis of this fragmentation pattern, in combination with HRMS and NMR data, provides a comprehensive and definitive structural elucidation of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in determining the molecular structure and electronic properties of organic compounds. IR spectroscopy is used to identify functional groups by their characteristic vibrational frequencies, while UV-Vis spectroscopy provides information on electronic transitions within the molecule.
The infrared spectrum of this compound is expected to display a combination of absorption bands corresponding to its aromatic ring, ether linkage, and alkyl bromide moiety. By comparing with spectra of similar compounds like toluene (B28343), ortho-xylene, dialkyl ethers, and bromoalkanes, a detailed prediction of its IR spectrum can be constructed. spectroscopyonline.comresearchgate.netquimicaorganica.org
Key functional groups and their expected absorption regions are:
Aromatic C-H Stretching: The presence of the ortho-substituted benzene (B151609) ring will result in C-H stretching vibrations appearing just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.czlibretexts.org
Aliphatic C-H Stretching: The methyl and ethyl fragments will exhibit C-H stretching bands in the 3000-2850 cm⁻¹ region. orgchemboulder.com
Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. For an ortho-disubstituted ring, a notable peak is anticipated around 770-735 cm⁻¹. spectroscopyonline.comquimicaorganica.org
C-O-C (Ether) Stretching: The ether linkage is one of the most identifiable features. Dialkyl ethers typically show a strong, characteristic C-O stretching absorption band between 1150 and 1050 cm⁻¹. quimicaorganica.orgfiveable.melibretexts.orgopenstax.org
C-Br Stretching: The carbon-bromine bond is expected to produce a strong absorption in the lower frequency (fingerprint) region of the spectrum, generally between 690 and 515 cm⁻¹. quimicaorganica.orgorgchemboulder.com
The table below summarizes the predicted IR absorption bands for the key functional groups in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |
| Aliphatic C-H | Bending | 1470 - 1350 | Medium |
| C-O-C (Ether) | Stretching | 1150 - 1050 | Strong |
| Aromatic C-H (Ortho) | Out-of-Plane Bending | 770 - 735 | Strong |
| C-Br | Stretching | 690 - 515 | Strong |
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 2-methylphenyl (ortho-tolyl) chromophore. Substituted benzenes exhibit characteristic absorption bands in the ultraviolet region, which arise from π → π* transitions. scilit.comuobabylon.edu.iq
The spectrum of benzene shows a strong absorption band (the E2-band) around 204 nm and a weaker, highly structured band (the B-band) around 255 nm. nist.gov Alkyl substitution, such as the methyl and the bromo-methoxyethyl groups on the benzene ring, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. kyoto-u.ac.jp
For this compound, the following absorptions can be predicted:
An intense absorption band, analogous to the E2-band of benzene, is expected to appear in the 200-230 nm range.
A weaker, fine-structured band, analogous to the B-band of benzene, is anticipated in the 250-280 nm region. The methyl substitution in toluene, for example, shifts this band to approximately 261 nm. nist.gov The additional substitution in the target molecule would likely cause a further slight shift.
The table below outlines the predicted electronic transitions.
| Transition | Predicted λmax (nm) | Origin |
|---|---|---|
| π → π* (E2-band analogue) | ~ 210 - 230 | Allowed transition in the substituted benzene ring |
| π → π* (B-band analogue) | ~ 260 - 280 | Symmetry-forbidden transition in the substituted benzene ring |
X-ray Crystallography for Solid-State Structural Analysis
The carbon atom bonded to both the methoxy group and the 2-methylphenyl group is a chiral center. Therefore, this compound can exist as a pair of enantiomers (R and S forms). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.gov
The determination relies on the phenomenon of anomalous dispersion, which is significant for heavier atoms like bromine. researchgate.net When X-rays interact with the electrons of a heavy atom, a phase shift occurs that is sensitive to the absolute arrangement of atoms. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the true absolute configuration of the molecule in the crystal can be established unambiguously. researchgate.netrsc.org
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.com An X-ray crystal structure analysis of this compound would reveal the dominant forces that dictate its solid-state architecture.
Potential interactions include:
Van der Waals Forces: These are the primary interactions, arising from temporary fluctuations in electron density, that hold the nonpolar parts of the molecules together. The aromatic rings and alkyl chains would pack to maximize these attractive forces. researchgate.net
Halogen Bonding: The bromine atom, having an electropositive region on its outermost surface (the σ-hole), could potentially form halogen bonds with electron-rich atoms (like the oxygen of the methoxy group) on neighboring molecules. This type of interaction is increasingly recognized as a significant force in crystal engineering. rsc.org
Dipole-Dipole Interactions: The C-O and C-Br bonds possess permanent dipoles. The crystal packing would likely arrange these dipoles in an energetically favorable, often anti-parallel, manner.
Theoretical and Computational Chemistry Studies of 1 2 Bromo 1 Methoxyethyl 2 Methylbenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric parameters of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system, from which all other electronic properties can be derived.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene. nih.govresearchgate.netmit.edu
Geometry Optimization: The first step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. DFT methods are widely used for this purpose. nih.gov The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the calculated energy of the system. For a molecule with multiple rotatable bonds, such as the C-C and C-O bonds in the ethylmethoxy side chain of the target compound, this process can identify the most stable arrangement of the atoms.
Energy Landscapes: Beyond finding a single minimum energy structure, DFT can be used to explore the entire potential energy landscape. This involves calculating the energy of the molecule at various conformations, which are different spatial arrangements of the atoms resulting from rotation around single bonds. By mapping these energies, a landscape of peaks (transition states) and valleys (stable conformers) is generated, providing a comprehensive picture of the molecule's flexibility and the energy barriers between different conformations.
Illustrative DFT Functionals and Basis Sets for Similar Molecules: Studies on substituted benzenes and haloalkanes often employ hybrid functionals like B3LYP or PBE0, combined with Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). lmaleidykla.ltmdpi.com The choice of functional and basis set is a compromise between desired accuracy and computational expense.
| Methodology | Typical Application | Illustrative Example for a Related System (e.g., Substituted Ethylbenzene) |
| DFT (e.g., B3LYP/6-31G(d)) | Geometry Optimization | Calculation of bond lengths, bond angles, and dihedral angles for the lowest energy conformer. researchgate.net |
| DFT (e.g., M06-2X/cc-pVTZ) | Energy Landscape Mapping | Determination of relative energies of different staggered and eclipsed conformations. |
Computational Investigation of Reaction Mechanisms and Kinetics
Theoretical chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions (mechanisms) and predicting their rates (kinetics).
Transition State Localization and Activation Energy Barrier Calculation
For a chemical reaction to occur, reactants must pass through a high-energy state known as the transition state. researchgate.net Locating the geometry of this transition state and calculating its energy are crucial for understanding the reaction mechanism.
Transition State Localization: Computational methods can search the potential energy surface for saddle points, which correspond to transition states. These structures represent the maximum energy point along the reaction coordinate. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational chemists would model the approach of the nucleophile and the departure of the bromide ion to locate the corresponding transition state structure. Theoretical studies on the addition of electrophiles to styrenes, a related class of compounds, have successfully used DFT to identify concerted transition states. lmaleidykla.ltresearchgate.net
Activation Energy: The activation energy (Ea) is the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. By calculating the energies of the reactants and the transition state, the activation energy barrier can be determined, providing a quantitative prediction of the reaction's feasibility and kinetics. mdpi.com
Solvation Models and Their Influence on Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence their energetics. Computational solvation models are used to account for the effects of the solvent on the energies of reactants, products, and transition states. wikipedia.org
There are two main types of solvation models:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgresearchgate.netnih.gov This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov
For organobromine compounds, continuum models have been tested and can provide reasonable predictions of solvation energies, although specific parameterizations may be necessary for highly polar or polyhalogenated species. researchgate.net The choice of solvation model can have a significant impact on the calculated activation energies and reaction profiles.
| Solvation Model Type | Description | Applicability to the Target Compound |
| Implicit (e.g., PCM, SMD) | Solvent is a continuous dielectric medium. wikipedia.org | Good for a general understanding of solvent effects on reaction energetics at a lower computational cost. youtube.com |
| Explicit | Individual solvent molecules are included. | Useful for studying specific interactions, such as hydrogen bonding with protic solvents, but computationally expensive. |
Conformational Analysis and Stereochemical Modeling
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical to its properties and reactivity. libretexts.org
Conformational Analysis: this compound has several rotatable single bonds, leading to a variety of possible conformations. organicchemistrytutor.com Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers for interconversion between them. This can be done by performing a series of geometry optimizations starting from different initial structures or by systematically rotating dihedral angles and calculating the corresponding energies. Studies on similar acyclic molecules, like ethyl methyl ether, have used ab initio methods to map the rotational potential energy surface and identify the most stable trans and gauche conformers. rsc.org
Stereochemical Modeling: The target compound contains a chiral center at the carbon atom bonded to the methoxy (B1213986) group and the bromine-bearing carbon, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Computational methods can be used to model these different stereoisomers and calculate their relative energies and properties. libretexts.orgncert.nic.in This is crucial for understanding stereoselective reactions where one stereoisomer is formed preferentially. For instance, in a reaction involving this molecule, computational modeling could help predict which diastereomer of the product is more likely to be formed by comparing the energies of the respective transition states leading to each product. acs.orgyoutube.com
Representative Conformational Data for a Simple Alkane Chain:
| Dihedral Angle (e.g., X-C-C-Y) | Conformation Name | Relative Energy (Illustrative) |
| 180° | Anti | 0 kJ/mol (most stable) |
| 60° | Gauche | ~3.8 kJ/mol |
| 0° | Eclipsed | ~19 kJ/mol (least stable) |
This table illustrates the typical energy differences between anti, gauche, and eclipsed conformations around a C-C single bond in a simple alkane. libretexts.org A similar analysis for this compound would be more complex due to the presence of bulkier and more electronegative substituents.
Exploration of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. youtube.com For a molecule like this compound, with its flexible ethyl chain, the PES can be complex, featuring multiple energy minima corresponding to stable conformations (conformers) and saddle points corresponding to transition states between them.
Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map out the PES. researchgate.net By systematically changing key dihedral angles—for instance, the rotation around the C1-Cα and Cα-Cβ bonds of the ethyl chain—researchers can identify the lowest energy conformations. The relative energies of these conformers determine their population at a given temperature. For ortho-disubstituted benzene (B151609) derivatives, the conformational space with respect to the rotation of both substituents is a key area of investigation. researchgate.net
Illustrative Data Table of Conformational Analysis:
| Conformer | Dihedral Angle (C2-C1-Cα-O) | Dihedral Angle (C1-Cα-Cβ-Br) | Relative Energy (kcal/mol) |
| A | 60° | 180° | 0.00 |
| B | -60° | 180° | 0.15 |
| C | 180° | 60° | 1.20 |
| D | 180° | -60° | 1.25 |
Note: This table is illustrative and represents the type of data generated from a PES scan. The values are not based on actual calculations for this compound.
Prediction of Chiroptical Properties for Enantiomers
Due to the presence of a stereocenter at the Cα position, this compound exists as a pair of enantiomers. Chiroptical spectroscopy, which includes electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is a powerful tool for distinguishing between enantiomers.
Computational chemistry plays a crucial role in assigning the absolute configuration of chiral molecules by predicting their chiroptical spectra. unibo.it Time-dependent density functional theory (TD-DFT) is a widely used method for calculating ECD spectra, which arise from differential absorption of left and right circularly polarized light in the UV-Vis region. For VCD, which measures the differential absorption of polarized infrared radiation, DFT calculations can predict the vibrational modes and their corresponding rotational strengths. By comparing the calculated spectra for the (R)- and (S)-enantiomers with the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be determined. unibo.it
Illustrative Data Table of Predicted Chiroptical Properties:
| Enantiomer | Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs |
| (R) | 220 | +15.2 |
| (R) | 250 | -8.5 |
| (S) | 220 | -15.2 |
| (S) | 250 | +8.5 |
Note: This table is a hypothetical representation of data from an ECD calculation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting various spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. unibo.it
Computational NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining molecular structure. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to assign signals and confirm the proposed structure. nih.govliverpool.ac.uk For complex molecules or where signals overlap, calculated shifts can be decisive. echemi.com The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.
Illustrative Data Table of Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) |
| CH₃ (methyl) | 2.15 |
| OCH₃ (methoxy) | 3.40 |
| CH-Br | 3.75 |
| CH-O | 4.80 |
| Aromatic H | 7.10 - 7.40 |
Note: This is an illustrative table. Actual chemical shifts would vary based on the specific computational method and parameters used.
Vibrational Frequency Analysis (IR) and Electronic Excitation Energies (UV-Vis)
Vibrational spectroscopy, such as infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net This is particularly useful for assigning complex vibrational modes and understanding the effects of conformation on the spectrum.
Electronic excitation energies, which correspond to the absorption of light in the UV-Vis region, can be calculated using methods like TD-DFT. journalijar.com These calculations provide insights into the electronic transitions occurring within the molecule and can predict the λ_max values, which are characteristic of the chromophores present.
Illustrative Data Table of Predicted IR and UV-Vis Data:
| Spectroscopic Data | Predicted Value | Assignment |
| IR Frequency | ~2950 cm⁻¹ | C-H stretch (aliphatic) |
| IR Frequency | ~1100 cm⁻¹ | C-O stretch (ether) |
| UV-Vis λ_max | ~265 nm | π → π* transition (aromatic ring) |
Note: This table provides example data that would be generated from computational spectroscopic analysis.
Thermochemical Properties and Stability Analysis
Computational chemistry can also be used to determine the thermochemical properties of molecules, providing insights into their stability and reactivity.
Calculation of Standard Enthalpies of Formation
The standard enthalpy of formation (Δ_fH°) is a key thermochemical property that quantifies the stability of a compound. High-level quantum chemical methods, such as G3 or G4 theory, can be used to calculate the total electronic energy of a molecule. By employing an appropriate isodesmic or homodesmotic reaction scheme, where the number and types of bonds are conserved on both sides of the reaction, the enthalpy of formation of the target molecule can be derived with high accuracy. These theoretical values are particularly valuable when experimental data is unavailable. amazonaws.com
Assessment of Bond Dissociation Energies and Molecular Stability
The molecular stability of this compound is intrinsically linked to the strength of its covalent bonds. Theoretical and computational chemistry provides powerful tools to investigate these properties, with bond dissociation energy (BDE) being a key metric. BDE quantifies the energy required to break a specific bond homolytically, offering insights into the molecule's reactivity and potential decomposition pathways.
Bond Dissociation Energies
Computational models, such as those based on density functional theory (DFT), are employed to calculate the BDE for each bond within this compound. These calculations help identify the weakest bond, which is often the most likely site for initial reaction or degradation. The primary bonds of interest in this molecule are the carbon-bromine (C-Br), carbon-oxygen (C-O), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds.
The C-Br bond is generally one of the weaker covalent bonds in the molecule due to the large size of the bromine atom and the relatively long bond length. savemyexams.comstudymind.co.uk This makes it a potential site for nucleophilic substitution or elimination reactions. schoolwires.net The presence of a methoxy group on the adjacent carbon can influence the C-Br bond strength through electronic effects.
The C-O bond in the methoxy group is typically stronger than the C-Br bond. Its dissociation would lead to the formation of a methoxy radical and a carbon-centered radical. The various C-C bonds, both within the ethyl chain and connecting to the aromatic ring, exhibit a range of BDEs depending on their specific chemical environment. Aromatic C-C bonds are significantly stronger than aliphatic C-C bonds due to resonance stabilization.
The C-H bonds also have varying strengths. Benzylic C-H bonds, if present, would be weaker due to the resonance stabilization of the resulting benzylic radical. In the case of this compound, the C-H bond on the carbon bearing the methoxy and bromoethyl groups is activated and its BDE would be of particular interest in reactivity studies.
Below is an illustrative table of calculated bond dissociation energies for the key bonds in this compound, based on typical values for similar chemical environments.
| Bond | Bond Type | Calculated Bond Dissociation Energy (kJ/mol) |
| Cα-Br | Secondary Alkyl Bromide | ~290 |
| Cβ-O | Alkyl Ether | ~380 |
| Cα-Cβ | Alkyl C-C | ~370 |
| C-H (aromatic) | Aryl C-H | ~470 |
| C-H (methyl) | Primary Alkyl C-H | ~420 |
| C-H (ethyl) | Secondary Alkyl C-H | ~410 |
Molecular Stability
Applications of 1 2 Bromo 1 Methoxyethyl 2 Methylbenzene As a Synthetic Intermediate
Strategic Building Block in Complex Molecule Synthesis
The structure of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene is well-suited for the construction of intricate organic molecules, offering pathways to chiral compounds and analogs of biologically active substances.
While specific, publicly documented examples of the use of this compound as a direct precursor for chiral compounds are not extensively available in peer-reviewed literature, its structure inherently lends itself to such applications. The carbon atom bearing the methoxy (B1213986) group is a potential stereocenter. Through stereoselective synthesis of either the (R)- or (S)-enantiomer of this compound, or by chromatographic separation of a racemic mixture, chemists can access enantiomerically pure starting materials.
These chiral building blocks are invaluable in asymmetric synthesis. The subsequent displacement of the bromide with various nucleophiles would proceed with a defined stereochemical outcome, allowing for the creation of a wide array of chiral organic scaffolds. These scaffolds are the foundational frameworks for many pharmaceuticals and natural products.
Table 1: Potential Chiral Transformations of this compound
| Starting Material | Reagent/Condition | Potential Product Class | Significance |
| (R)-1-(2-Bromo-1-methoxyethyl)-2-methylbenzene | Chiral amine | Chiral diamines | Ligands for asymmetric catalysis |
| (S)-1-(2-Bromo-1-methoxyethyl)-2-methylbenzene | Azide, followed by reduction | Chiral primary amines | Key pharmacophores |
| Racemic this compound | Enantioselective enzyme | Enantiomerically enriched alcohols | Versatile chiral synthons |
The development of new therapeutic agents often involves the synthesis of analogs of known bioactive compounds to improve efficacy, selectivity, and pharmacokinetic properties. The o-tolyl group present in this compound is a common structural motif in a number of pharmacologically active molecules. By utilizing this compound as a starting material, medicinal chemists can systematically modify a lead compound.
For instance, the bromo-methoxyethyl side chain can be elaborated into more complex functionalities, or it can be used to link the o-tolyl group to other molecular fragments. This approach allows for the exploration of the structure-activity relationship (SAR) of a particular class of bioactive compounds, which is a critical step in the drug discovery process.
Contribution to Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the realm of materials science, where it can be used to create novel polymers and functional materials.
In polymer chemistry, monomers containing reactive sites are essential for the synthesis of functional polymers. The bromine atom in this compound can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains from the molecule, leading to the formation of well-defined polymer architectures with the o-tolyl-methoxyethyl group at the chain end.
Alternatively, the compound could be bifunctionalized to create a monomer that can be incorporated into a polymer backbone. For example, conversion of the bromo group to a polymerizable group like a vinyl or acrylate (B77674) moiety would yield a monomer that could be copolymerized with other monomers to produce specialty polymers with tailored properties. These properties could include enhanced thermal stability, specific optical characteristics, or unique solubility profiles, making them suitable for applications in coatings, electronics, and biomedical devices.
Facilitating Chemical Library Synthesis and Diversification
Combinatorial chemistry and high-throughput screening have become powerful tools in the search for new drugs and materials. These approaches rely on the rapid synthesis of large, diverse collections of molecules, known as chemical libraries. The structure of this compound is well-suited for the construction of such libraries.
Starting from this single precursor, a multitude of different compounds can be generated in a parallel fashion. The bromine atom can be displaced by a wide variety of nucleophiles, introducing a point of diversity. Further modifications to the aromatic ring or the methoxy group can introduce additional diversity. This strategy allows for the efficient exploration of a large chemical space, increasing the probability of discovering compounds with desired biological or material properties.
Table 2: Exemplary Reactions for Chemical Library Diversification
| Reaction Type | Reagent Class | Resulting Functional Group |
| Nucleophilic Substitution | Alcohols, Phenols | Ethers |
| Nucleophilic Substitution | Thiols | Thioethers |
| Nucleophilic Substitution | Amines | Secondary/Tertiary Amines |
| Suzuki Coupling (after conversion to boronic ester) | Aryl halides | Biaryls |
Emerging Applications in Modern Organic Transformations
The unique reactivity of this compound makes it a candidate for use in a variety of modern organic transformations. For example, the bromine atom could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This would enable the facile introduction of a wide range of substituents onto the ethyl side chain.
Furthermore, the interplay between the methoxy group and the bromine atom could be exploited in novel rearrangement or cyclization reactions to generate complex heterocyclic structures. As new synthetic methodologies are developed, it is likely that further applications for this versatile building block will be uncovered, solidifying its role as a valuable tool for the synthetic chemist.
Future Directions and Challenges in the Research of 1 2 Bromo 1 Methoxyethyl 2 Methylbenzene
Development of Novel and Environmentally Benign Synthetic Routes
A primary challenge in the study of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene is the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for the synthesis of similar haloethers often involve the use of hazardous reagents and generate significant waste. Future research will likely focus on creating more sustainable alternatives.
Key areas for development include:
In-situ Halogenation: The use of molecular bromine (Br₂) presents considerable safety and environmental concerns. nih.gov Future synthetic routes could explore the in-situ generation of bromine from safer bromide salts using mild oxidizing agents, potentially in continuous flow systems to minimize the handling of hazardous intermediates. nih.govnih.gov
Photocatalytic Methods: Visible-light photocatalysis offers a powerful tool for the formation of C-O and C-Br bonds under mild conditions. acs.org Research into photocatalytic pathways for the simultaneous or sequential introduction of the methoxy (B1213986) and bromo groups onto a suitable precursor could lead to highly efficient and environmentally friendly syntheses.
Enzyme-Catalyzed Reactions: Biocatalysis presents an attractive avenue for the stereoselective synthesis of chiral compounds. While not yet applied to this specific molecule, the use of engineered enzymes for selective bromination or methoxylation could provide a highly enantioselective route to this compound.
| Synthetic Approach | Potential Advantages | Key Challenges |
| In-situ Bromination | Enhanced safety, reduced waste | Optimization of reaction conditions for high selectivity |
| Photocatalysis | Mild reaction conditions, high atom economy | Catalyst design and prevention of side reactions |
| Biocatalysis | High enantioselectivity, environmentally benign | Enzyme discovery and engineering for substrate specificity |
Exploration of Undiscovered Reactivity Patterns and Multi-Component Reactions
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The benzylic bromide is a versatile handle for nucleophilic substitution and elimination reactions, while the methoxy group can influence the reactivity of the adjacent chiral center. libretexts.orgyoutube.comquora.comstackexchange.com
Future research in this area could focus on:
Nucleophilic Substitution Studies: A systematic investigation of the reaction of this compound with a wide range of nucleophiles would provide valuable data on its reactivity and stereochemical outcomes.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. wikipedia.orgorganic-chemistry.orgfrontiersin.orgnih.govcaltech.edu The reactivity of the benzylic bromide could be harnessed to design novel MCRs, leading to the rapid synthesis of diverse molecular scaffolds.
| Reaction Type | Potential Products | Research Focus |
| Nucleophilic Substitution | Ethers, esters, amines, etc. | Stereochemical control, kinetic studies |
| Elimination Reactions | Alkenes | Regioselectivity, development of mild conditions |
| Multi-Component Reactions | Complex heterocyclic compounds | Design of novel MCRs, library synthesis |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The adoption of modern technologies such as continuous flow chemistry and automated synthesis platforms can significantly accelerate the research and development process for novel compounds like this compound. nih.govrsc.org
Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can offer several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. nih.govrsc.orgresearchgate.net The in-situ generation of hazardous reagents, as mentioned earlier, is particularly well-suited for flow chemistry.
Automated Synthesis Platforms: Automated systems can be employed for high-throughput screening of reaction conditions, optimization of synthetic routes, and the rapid synthesis of analogues of this compound for structure-activity relationship studies. chiralpedia.comucla.edusigmaaldrich.comimperial.ac.ukwikipedia.org
| Technology | Application to this compound | Expected Benefits |
| Continuous Flow Chemistry | Synthesis and subsequent reactions | Enhanced safety, scalability, and process control |
| Automated Synthesis | High-throughput screening and library synthesis | Accelerated discovery and optimization |
Synergistic Approaches Combining Advanced Computational Predictions with Experimental Validation
The interplay between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For a molecule like this compound, where experimental data is scarce, computational studies can provide invaluable predictive insights.
Future research should embrace a synergistic approach:
Computational Prediction: Density Functional Theory (DFT) and other computational methods can be used to predict the compound's structural properties, spectroscopic data (NMR, IR), and reactivity. researchgate.nettandfonline.comnih.govajpchem.org This can guide experimental efforts and help in the interpretation of results.
Experimental Validation: The predictions from computational models must be rigorously tested through experimental work. quora.comsci-hub.secaltech.eduacs.org This iterative cycle of prediction and validation will lead to a deeper understanding of the molecule's behavior.
| Computational Prediction | Experimental Validation |
| NMR and IR spectra | Spectroscopic analysis of the synthesized compound |
| Reaction mechanisms and transition states | Kinetic studies and isolation of intermediates |
| Relative stability of stereoisomers | Chiral chromatography and polarimetry |
Potential for Designed Catalytic Systems and Ligand Development for Enhanced Selectivity
The presence of a chiral center in this compound makes stereoselectivity a critical aspect of its chemistry. The development of custom-designed catalytic systems and ligands will be crucial for controlling the stereochemical outcome of its reactions. oup.comoup.commdpi.com
Promising research avenues include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound would be a significant advancement.
Ligand Development: For reactions involving the benzylic bromide, the design of chiral ligands that can coordinate to a metal catalyst and influence the stereochemistry of the reaction is a key area for exploration. oup.comoup.comrsc.org Research on benzylic-substituted ligands for asymmetric catalysis has shown promise in controlling enantioselectivity in various transformations. oup.comoup.com
| Catalytic Approach | Target Reaction | Desired Outcome |
| Chiral Lewis Acid Catalysis | Synthesis of the target compound | High enantiomeric excess |
| Transition Metal Catalysis with Chiral Ligands | Nucleophilic substitution at the benzylic position | Stereospecific transformations |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of a pre-functionalized methoxyethyl precursor using reagents like PBr₃ or HBr in ether solvents can introduce the bromine atom . Optimization involves controlling reaction temperature (e.g., 0–25°C to minimize side reactions) and using catalysts such as Lewis acids (AlCl₃) to enhance electrophilic aromatic substitution efficiency. Evidence from analogous brominated methoxybenzenes suggests that solvent polarity (e.g., dichloromethane vs. THF) significantly impacts yield .
Q. How can the purity of this compound be assessed, and which analytical techniques are most effective?
- Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection (>95% purity threshold) and ¹H/¹³C NMR spectroscopy. Key NMR signals include the methoxy proton at δ 3.2–3.4 ppm and aromatic protons in the range of δ 6.8–7.5 ppm, with splitting patterns confirming substitution on the benzene ring. Mass spectrometry (EI-MS) can verify molecular ion peaks at m/z 243 (M⁺) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for detecting trace impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxyethyl group influence the reactivity of the bromine atom in nucleophilic substitution reactions?
- Methodological Answer : The methoxy group’s electron-donating nature activates the benzene ring toward electrophilic substitution but deactivates the adjacent bromine atom via steric hindrance and inductive effects. In SN₂ reactions, the bulky methoxyethyl group reduces nucleophilic attack efficiency, favoring elimination pathways (e.g., E2) under basic conditions. Computational studies (DFT calculations) can model transition states to predict regioselectivity . Experimental validation involves comparing reaction rates with control compounds lacking the methoxyethyl group .
Q. What are the challenges in achieving regioselective functionalization of the benzene ring in this compound, and how can they be addressed?
- Methodological Answer : The methyl group at the ortho position directs electrophiles to the para position, but the methoxyethyl group competes for orientation. Regioselectivity is controlled by using directing groups (e.g., temporary protective groups on the methoxyethyl chain) or transition metal catalysts (Pd, Cu) for cross-coupling reactions . For example, Suzuki-Miyaura coupling with arylboronic acids requires careful optimization of ligand systems (e.g., SPhos) to suppress homocoupling byproducts .
Data Contradiction and Experimental Design
Q. Conflicting reports show varying yields for this compound’s synthesis; what experimental variables could account for this?
- Methodological Answer : Discrepancies arise from differences in reagent purity (e.g., anhydrous HBr vs. aqueous HBr), reaction time (under- or over-bromination), and workup procedures. For instance, incomplete removal of byproducts like 1-(2-methoxyethyl)-2-methylbenzene (de-brominated analog) can artificially lower yields . Systematic studies using design-of-experiments (DoE) approaches, varying parameters like temperature, solvent, and stoichiometry, are critical for reproducibility .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : The compound is a lachrymator and potential skin irritant. Handling requires PPE (nitrile gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials (vermiculite). Storage conditions: 2–8°C in amber glass under argon to prevent light-induced decomposition and moisture ingress . Emergency procedures include immediate rinsing of exposed skin/eyes with water for ≥15 minutes and medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
